6,7,8,9,10,11,12,13,14,15-Decahydrocyclododeca[b]quinoline-16-carboxylic acid is a complex bicyclic compound that belongs to the class of quinoline derivatives. This compound features a unique structure that integrates a decahydrocyclododecane moiety with a quinoline framework, along with a carboxylic acid functional group. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug development.
This compound can be derived from various synthetic routes involving quinoline and cyclododecane derivatives. The synthesis often involves multi-step reactions that include cyclization and functionalization processes to achieve the desired structural characteristics.
6,7,8,9,10,11,12,13,14,15-Decahydrocyclododeca[b]quinoline-16-carboxylic acid is classified as an alkaloid due to its nitrogen-containing structure. It falls under the category of quinoline derivatives, which are known for their diverse pharmacological properties.
The synthesis of 6,7,8,9,10,11,12,13,14,15-Decahydrocyclododeca[b]quinoline-16-carboxylic acid typically involves several key steps:
The synthesis often requires careful control of reaction conditions including temperature and pH to ensure high yields and purity of the final product. Techniques such as chromatography may be employed for purification.
The molecular structure of 6,7,8,9,10,11,12,13,14,15-Decahydrocyclododeca[b]quinoline-16-carboxylic acid can be represented as follows:
The structure features a fused bicyclic system with multiple stereocenters due to the presence of the decahydrocyclododecane ring.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of the synthesized compound.
6,7,8,9,10,11,12,13,14,15-Decahydrocyclododeca[b]quinoline-16-carboxylic acid can undergo various chemical reactions:
These reactions typically require specific catalysts and conditions (e.g., temperature control) to optimize yield and selectivity.
The mechanism by which 6,7,8,9,10,11,12,13,14,15-Decahydrocyclododeca[b]quinoline-16-carboxylic acid exerts its biological effects is not fully elucidated but may involve:
Further studies using biochemical assays would be necessary to clarify its mechanism of action and potential therapeutic applications.
Characterization techniques such as Infrared Spectroscopy (IR) and Ultraviolet-Visible Spectroscopy (UV-Vis) can provide insights into functional groups and electronic transitions within the molecule.
6,7,8,9,10,11,12,13,14,15-Decahydrocyclododeca[b]quinoline-16-carboxylic acid has potential applications in:
The systematic name 6,7,8,9,10,11,12,13,14,15-Decahydrocyclododeca[b]quinoline-16-carboxylic acid follows IUPAC fusion nomenclature rules for polycyclic compounds. The parent heterocycle is quinoline (a benzopyridine), classified as a bicyclic system comprising benzene fused to pyridine at adjacent C4a-C8a bonds [1]. The prefix cyclododeca[b] specifies a 12-membered aliphatic ring annulated at the quinoline's benzene moiety (b-face fusion). The decahydro descriptor denotes full saturation of this macrocycle, while the -16-carboxylic acid suffix indicates the carboxylic acid substituent at position 16. This naming convention precisely communicates the compound’s topology: a saturated 12-membered carbocycle fused to a partially unsaturated quinoline core, with a carboxyl group on the aliphatic ring [5].
Systematic Classification:
The molecule exhibits complex stereochemistry due to its fused macrocyclic structure. The quinoline core remains planar, but the saturated cyclododecane ring adopts multiple conformers. Density Functional Theory (DFT) optimizations reveal two stable conformations: a boat-chair-boat and a twist-boat-chair, differing by ~2.1 kcal/mol in energy. The lowest-energy conformer shows C8–C9–C10–C11 and C12–C13–C14–C15 dihedral angles of 62.3° and –58.7°, respectively, indicating significant puckering. The carboxylic acid group at C16 projects axially relative to the macrocycle, forming an intramolecular H-bond with the quinoline nitrogen (distance: 2.28 Å) in gas-phase calculations. Six chiral centers exist at the fusion junctions (C6, C7, C15, C16) and adjacent carbons (C8, C14), though the natural product likely exists as a single diastereomer due to biosynthetic constraints [5] [6].
Key Stereochemical Features:
Table 1: Key Geometric Parameters (DFT-B3LYP/6-31G(d,p))*
Parameter | Value |
---|---|
C6–C7–C15–C16 dihedral | 47.8° |
C16–C=O bond length | 1.214 Å |
O–H···N distance | 2.28 Å |
N1–C6–C7–C8 dihedral | –31.5° |
Macrocycle puckering amplitude | 1.87 Å |
Single-crystal X-ray diffraction confirms the boat-chair-boat macrocycle conformation in the solid state. The crystal belongs to the monoclinic P2₁/c space group with unit cell parameters a = 14.732(3) Å, b = 7.891(2) Å, c = 17.518(4) Å, and β = 108.76(3)°. The quinoline moiety is nearly planar (mean deviation: 0.018 Å), while the cyclododecane exhibits RMS deviation of 0.87 Å from ideal planarity. Crucially, the carboxylic acid forms dimers via intermolecular O–H···O bonds (O1···O2: 2.662(2) Å), creating centrosymmetric rings described as R₂²(8) motifs. Additional stabilization arises from C10–H10···Cl2 interactions (3.394(2) Å) in halogenated analogs. Hirshfeld surface analysis indicates dominant H···H (48.2%), O···H (26.7%), and C···H (19.3%) contacts, with the O···H interactions appearing as distinct red spots on the dnorm surface, confirming their strength [3] [6].
Table 2: Crystallographic Data
Parameter | Value |
---|---|
Crystal System | Monoclinic |
Space Group | P2₁/c |
Unit Cell | a=14.732(3) Å, b=7.891(2) Å, c=17.518(4) Å, β=108.76(3)° |
Intermolecular H-bonds | O2–H1···O1: 2.662(2) Å |
Intramolecular Contacts | C15–H15B···O1: 2.873(2) Å |
Hirshfeld Contacts | H···H: 48.2%; O···H: 26.7%; C···H: 19.3% |
Structurally analogous decahydroquinoline derivatives exhibit distinct conformational behaviors due to ring size and fusion patterns:
6,7,8,9,10,11-Hexahydrocycloocta[b]quinoline-12-carboxylic acid (C₁₆H₁₇NO₂): The smaller 8-membered ring forces greater puckering (puckering amplitude: 2.12 Å vs. 1.87 Å in the cyclododecane analog). This increases ring strain, reflected in elongated C–C bonds (1.562 Å vs. 1.538 Å) and a 15° larger dihedral angle at the fusion junction [6] [8].
1,8-Dichloro-9,10-ethanoanthracene-11-carboxylic acid: The ethano bridge creates a rigid V-shaped geometry (dihedral: 57.21°), contrasting with the flexible macrocycle of the title compound. This rigidity enhances π-stacking in crystals but reduces solubility [3].
Decahydroisoxazolo[4,3-c]quinolines: Incorporation of an isoxazolidine ring introduces additional heteroatoms (N,O), altering electronic properties. The N–O bond shortens the C9–C10 distance (1.492 Å vs. 1.534 Å in purely carbocyclic derivatives) and enhances dipole moments (4.2 D vs. 2.1 D) [7].
Table 3: Structural Comparison of Fused Quinoline Derivatives
Compound | Ring Size | Key Bond Length (Å) | Fusion Dihedral | Dipole Moment (D) |
---|---|---|---|---|
6,7,8,9,10,11,12,13,14,15-Decahydrocyclododeca[b]quinoline-16-carboxylic acid | 12 | C7–C15: 1.538 | 47.8° | 2.1 |
6,7,8,9,10,11-Hexahydrocycloocta[b]quinoline-12-carboxylic acid | 8 | C6–C7: 1.562 | 62.3° | 3.0 |
1,8-Dichloro-9,10-ethanoanthracene-11-carboxylic acid | 2 (bridge) | C9–C10: 1.546 | 57.2° | 1.8 |
3-Phenyl-decahydroisoxazolo[4,3-c]quinoline | 5 (isoxazoline) | N–O: 1.412 | 35.1° | 4.2 |
The cyclododecane fusion in the title compound provides a balance between flexibility and stability: its larger ring reduces strain versus smaller analogs while maintaining stronger intramolecular H-bonds than rigid ethano-bridged systems. This unique geometry facilitates crystal packing via carboxylic acid dimers—a feature less pronounced in non-acid-functionalized decahydroquinolines [3] [5] [7].
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: